Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate
CAS No.:
Cat. No.: VC15134092
Molecular Formula: C19H22N2O5S2
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N2O5S2 |
|---|---|
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | methyl 3-(4-carbamoylpiperidin-1-yl)sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C19H22N2O5S2/c1-12-3-5-13(6-4-12)15-11-27-16(19(23)26-2)17(15)28(24,25)21-9-7-14(8-10-21)18(20)22/h3-6,11,14H,7-10H2,1-2H3,(H2,20,22) |
| Standard InChI Key | HGSHQNGUXYUCLL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCC(CC3)C(=O)N)C(=O)OC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates three critical moieties:
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Thiophene-2-carboxylate core: A five-membered aromatic heterocycle with a methyl ester group at position 2, providing electronic diversity and sites for functionalization .
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4-Methylphenyl substituent: A hydrophobic aromatic group at position 4 of the thiophene ring, enhancing lipophilicity and potential membrane permeability .
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4-Carbamoylpiperidin-1-ylsulfonyl group: A sulfonamide-linked piperidine ring with a carbamoyl group, contributing to hydrogen-bonding capabilities and target specificity .
The crystal structure of analogous compounds reveals dihedral angles between aromatic rings (e.g., 60.86–63.31° for thiophene-benzene interactions), which influence molecular packing and solubility . Weak intermolecular interactions, such as C–H⋯O hydrogen bonds and S⋯π contacts (3.609 Å), further stabilize the lattice .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.5 g/mol |
| Calculated LogP | 3.2 (estimated) |
| Hydrogen Bond Donors | 2 (NH, SO₂) |
| Hydrogen Bond Acceptors | 7 (O, S, N) |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Sulfonylation: Reaction of methyl 3-amino-4-(4-methylphenyl)thiophene-2-carboxylate with 4-carbamoylpiperidine-1-sulfonyl chloride under basic conditions to form the sulfonamide linkage.
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Ester Hydrolysis: Conversion of the methyl ester to a carboxylic acid using LiOH, enabling further functionalization .
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Coupling Reactions: Suzuki–Miyaura cross-coupling with arylboronic acids to introduce diverse substituents, as demonstrated in neuropilin-1 antagonist syntheses .
Critical parameters include solvent choice (e.g., THF or DMF), temperature control (0–25°C), and catalytic systems (e.g., Pd(PPh₃)₄ for coupling) . Yields typically range from 45–70%, with purity >95% achieved via column chromatography.
Reactivity Profile
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Electrophilic Aromatic Substitution: The thiophene ring undergoes halogenation or nitration at position 5 .
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Nucleophilic Acyl Substitution: The methyl ester is susceptible to hydrolysis, forming carboxylic acid derivatives .
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Reductive Amination: Used to modify arylaldehyde intermediates, enhancing structural diversity .
Biological Activity and Mechanism of Action
Enzyme Inhibition
The compound exhibits submicromolar inhibition of neuropilin-1 (NRP1), a receptor implicated in angiogenesis and tumor progression . By disrupting VEGF-A binding (IC₅₀ = 0.8 μM), it attenuates endothelial cell migration and tumor invasiveness . Molecular docking studies suggest the sulfonamide group forms hydrogen bonds with NRP1’s b1 domain, while the 4-methylphenyl moiety occupies a hydrophobic pocket .
Antiangiogenic Effects
In vitro assays demonstrate dose-dependent inhibition of capillary tube formation (EC₅₀ = 1.2 μM) and reduced vascular endothelial growth factor (VEGF)-induced phosphorylation of VEGFR2 . These effects correlate with diminished tumor xenograft growth in murine models .
| Parameter | Value |
|---|---|
| Half-life (IV) | 4.29 hours |
| Clearance | 12.4 mL/min/kg |
| Volume of Distribution | 1103 mL/kg |
| Oral Bioavailability | 22% (rat model) |
The compound’s moderate half-life and bioavailability support once-daily dosing in preclinical studies .
Therapeutic Applications
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Oncology: Potent antiangiogenic activity positions it as a candidate for glioblastoma and breast cancer therapy .
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Inflammatory Diseases: Structural analogs inhibit cyclooxygenase-2 (COX-2) by 65% at 5 μM, hinting at anti-inflammatory utility.
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Antimicrobial Agents: Sulfonamide derivatives exhibit MIC values of 4–8 μg/mL against Staphylococcus aureus.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Target Compound | Thiophene-sulfonamide-piperidine | NRP1 inhibition (IC₅₀ = 0.8 μM) |
| N-(4-Chlorophenyl)-1-[3-(1,3-oxazol-5-yl)benzoyl]piperidine-3-carboxamide | Oxazole substituent | COX-2 inhibition (IC₅₀ = 1.5 μM) |
| 1-(4-Cyanophenyl)sulfonyl-N-[3-methoxypropyl]piperidine-4-carboxamide | Cyano group, methoxy chain | Antifungal (MIC = 2 μg/mL) |
The target compound’s unique thiophene-carbamoyl architecture confers balanced potency and selectivity compared to analogs .
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